molecular formula C148H224N40O45 B3029776 Albiglutide CAS No. 782500-75-8

Albiglutide

Cat. No. B3029776
M. Wt: 3283.6 g/mol
InChI Key: JYDZPPZAYQTOIV-OTSUTHPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Albiglutide is a glucagon-like peptide-1 receptor agonist (GLP-1 RA) used in the treatment of type 2 diabetes mellitus (T2DM). It functions by stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, delaying gastric emptying, and promoting satiety, which helps to lower glycosylated hemoglobin (A1C) and can lead to weight loss[“][“]. Albiglutide is designed to be resistant to degradation by dipeptidyl peptidase-4 and is fused to human albumin, which gives it a long half-life and allows for once-weekly dosing[“][“].

Synthesis Analysis

Albiglutide is a novel dipeptidyl peptidase-4-resistant glucagon-like peptide-1 dimer fused to human albumin, which is designed to have sustained efficacy in vivo[“]. This unique structure is quite distinct from other marketed GLP-1 RAs and contributes to its long half-life, which may allow for once-weekly or less frequent dosing[“].

Molecular Structure Analysis

The molecular structure of albiglutide, which includes a GLP-1 dimer fused to human albumin, is responsible for its long-acting nature. The fusion to albumin prevents rapid degradation by the enzyme dipeptidyl peptidase-4, which is a common pathway for the inactivation of native GLP-1[“][“].

Chemical Reactions Analysis

Albiglutide's mechanism of action involves the stimulation of glucose-dependent insulin secretion from the pancreas, suppression of glucagon secretion, and a delay in gastric emptying. These reactions contribute to the reduction of postprandial glucose levels and overall improvement in glycemic control[“][“].

Physical and Chemical Properties Analysis

Albiglutide has a half-life ranging between 6 and 7 days, which supports its once-weekly dosing regimen. The pharmacokinetics or pharmacodynamics of albiglutide are unaffected by the injection site, which offers flexibility for patients[“]. It has been shown to improve fasting plasma glucose and postprandial glucose with a favorable safety profile[“][“].

Relevant Case Studies

Several clinical trials have demonstrated the efficacy and safety of albiglutide in patients with T2DM. The Harmony Outcomes trial showed that albiglutide was superior to placebo with respect to major adverse cardiovascular events in patients with T2DM and cardiovascular disease[“]. Another study, the HARMONY 1 trial, indicated that albiglutide is an effective treatment to improve glycemic control in patients with T2DM inadequately controlled on pioglitazone, with or without metformin[“]. Additionally, albiglutide has been shown to be superior to placebo, sitagliptin, and glimepiride, and noninferior to insulin glargine and insulin lispro at reducing A1C in T2D patients[“]. However, it was less effective at reducing A1C and weight compared to liraglutide and pioglitazone[“]. Albiglutide also demonstrated cardioprotective effects by improving cardiac metabolic efficiency and reducing myocardial infarct size in a rat model of ischemia/reperfusion injury[“].

Scientific research applications

1. Treatment of Type 2 Diabetes Mellitus

Albiglutide has shown efficacy in improving glycemic control in patients with type 2 diabetes mellitus. It enhances glucose-dependent insulin secretion, suppresses inappropriate glucagon secretion, delays gastric emptying, and reduces food intake, contributing to better glycemic control (Blair & Keating, 2015).

2. Cardiovascular Outcomes in Type 2 Diabetes

Albiglutide has been evaluated for its safety and efficacy in preventing cardiovascular death, myocardial infarction, or stroke in patients with type 2 diabetes and cardiovascular disease. The Harmony Outcomes trial showed that albiglutide was superior to placebo with respect to major adverse cardiovascular events (Hernandez et al., 2018).

3. Pharmacokinetics and Pharmacodynamics

Albiglutide's pharmacokinetic and pharmacodynamic properties, including clinical efficacy and safety data, have been outlined, showing its clearance partially dependent on renal function with an elimination half-life of 5 days, allowing once-weekly administration (Brønden, Knop, & Christensen, 2017).

4. Unique Properties Among GLP-1 Receptor Agonists

Albiglutide has distinct chemical properties compared to other GLP-1 receptor agonists. It shows fewer gastrointestinal side effects and is safe for patients with renal failure, though it has a lesser impact on HbA1c reduction and minimal effect on weight reduction compared to other GLP-1 receptor agonists (Rendell, 2016).

5. Effects on Cardiac Function and Metabolism in Heart Failure

A study evaluated the impact of albiglutide on myocardial metabolism and cardiac function in patients with chronic heart failure and reduced ejection fraction. While there was no significant impact on cardiac function or myocardial glucose use, there was an improvement in peak oxygen consumption (Lepore et al., 2016).

6. Cardiovascular Safety in the Harmony Programme

A meta-analysis assessed the cardiovascular safety of albiglutide, showing no significant increase in cardiovascular events compared to comparators. This study was part of the US FDA's recommendations for assessing new treatments for diabetes (Fisher et al., 2015).

properties

IUPAC Name

(4S)-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C148H224N40O45/c1-16-76(10)119(145(231)166-79(13)125(211)174-103(59-85-62-158-90-35-24-23-34-88(85)90)135(221)176-99(55-73(4)5)136(222)185-117(74(6)7)143(229)173-92(36-25-27-51-149)127(213)160-65-109(196)167-91(122(153)208)38-29-53-157-148(154)155)187-137(223)101(56-82-30-19-17-20-31-82)177-132(218)97(46-50-115(204)205)172-131(217)93(37-26-28-52-150)170-124(210)78(12)164-123(209)77(11)165-130(216)96(43-47-108(152)195)169-111(198)66-161-129(215)95(45-49-114(202)203)171-133(219)98(54-72(2)3)175-134(220)100(58-84-39-41-87(194)42-40-84)178-140(226)105(68-189)181-142(228)107(70-191)182-144(230)118(75(8)9)186-139(225)104(61-116(206)207)179-141(227)106(69-190)183-147(233)121(81(15)193)188-138(224)102(57-83-32-21-18-22-33-83)180-146(232)120(80(14)192)184-112(199)67-162-128(214)94(44-48-113(200)201)168-110(197)64-159-126(212)89(151)60-86-63-156-71-163-86/h17-24,30-35,39-42,62-63,71-81,89,91-107,117-121,158,189-194H,16,25-29,36-38,43-61,64-70,149-151H2,1-15H3,(H2,152,195)(H2,153,208)(H,156,163)(H,159,212)(H,160,213)(H,161,215)(H,162,214)(H,164,209)(H,165,216)(H,166,231)(H,167,196)(H,168,197)(H,169,198)(H,170,210)(H,171,219)(H,172,217)(H,173,229)(H,174,211)(H,175,220)(H,176,221)(H,177,218)(H,178,226)(H,179,227)(H,180,232)(H,181,228)(H,182,230)(H,183,233)(H,184,199)(H,185,222)(H,186,225)(H,187,223)(H,188,224)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,154,155,157)/t76-,77-,78-,79-,80+,81+,89+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,117+,118+,119+,120+,121+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDZPPZAYQTOIV-OTSUTHPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C148H224N40O45
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Albiglutide is an agonist of the GLP-1 (glucagon-like peptide 1) receptor and augments glucose-dependent insulin secretion. Albiglutide also slows gastric emptying., Tanzeum is an agonist of the GLP-1 receptor and augments glucose-dependent insulin secretion. Tanzeum also slows gastric emptying.
Details NIH; DailyMed. Current Medication Information for Tanzeum (Albiglutide) Injection, Powder, Lyophilized, For Solution (Updated: May 2015). Available from, as of November 20, 2015: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=5fcad939-76e7-49cf-af94-4e6aef17901f
Record name Albiglutide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09043
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details NIH; DailyMed. Current Medication Information for Tanzeum (Albiglutide) Injection, Powder, Lyophilized, For Solution (Updated: May 2015). Available from, as of November 20, 2015: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=5fcad939-76e7-49cf-af94-4e6aef17901f
Record name Albiglutide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8282
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

H-His-Gly-Glu-Gly-aThr-Phe-aThr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-D-Ala-D-Ala-Lys-Glu-Phe-aIle-D-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2

Color/Form

White to yellow powder

CAS RN

782500-75-8
Record name Albiglutide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0782500758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albiglutide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09043
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Albiglutide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8282
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
6,550
Citations
J Rosenstock, MW Stewart - Drugs of the Future, 2010 - access.portico.org
… by 10 µg bid for 12 weeks; albiglutide 4, 15 or 30 mg weekly; albiglutide 15, 30 or 50 mg biweekly; and albiglutide 50 or 100 mg monthly. Albiglutide half-life was approximately 5 days …
Number of citations: 21 access.portico.org
M Fisher, MC Petrie, PD Ambery… - The Lancet Diabetes & …, 2015 - thelancet.com
Background Albiglutide is a glucagon-like peptide-1 receptor agonist, a new class of drugs used to treat type 2 diabetes. We did a prospective meta-analysis of the cardiovascular safety …
Number of citations: 85 www.thelancet.com
…, F Yang, M Stewart, Albiglutide Study Group - Diabetes …, 2009 - Am Diabetes Assoc
… within all albiglutide schedules. Mean A1C was similarly reduced from baseline by albiglutide 30 … Weight loss (−1.1 to −1.7 kg) was observed with these three albiglutide doses with no …
Number of citations: 294 diabetesjournals.org
A Brønden, FK Knop, MB Christensen - Clinical pharmacokinetics, 2017 - Springer
… of albiglutide including the clinical efficacy and safety data underlying the approval of albiglutide for the treatment of type 2 diabetes mellitus in both Europe and USA. Albiglutide is …
Number of citations: 23 link.springer.com
G Muscogiuri, A Gastaldelli - Drugs Today (Barc), 2014 - access.portico.org
… higher in the two albiglutide arms (22% in albiglutide 30 mg and 28% in albiglutide 50 mg) … placebo and two albiglutide arms. no reports of severe hypoglycemia were reported in the …
Number of citations: 14 access.portico.org
RE Pratley, MA Nauck, AH Barnett… - The lancet Diabetes & …, 2014 - thelancet.com
Background As new members of a drug class are developed, head-to-head trials are an important strategy to guide personalised treatment decisions. We assessed two glucagon-like …
Number of citations: 358 www.thelancet.com
MS Rendell - Expert review of endocrinology & metabolism, 2018 - Taylor & Francis
… effects of albiglutide are … if albiglutide, with its relatively favorable GI tolerance, has a place in the treatment of patients with increased risk of cardiovascular events. At present, albiglutide …
Number of citations: 14 www.tandfonline.com
MA Young, JA Wald, JE Matthews, R Scott… - Postgraduate …, 2014 - Taylor & Francis
… Clearance of albiglutide is 67 mL/h with between-subject variability of 34.9%; no covariates have been identified that would require dose adjustment of albiglutide. Albiglutide lowers the …
Number of citations: 35 www.tandfonline.com
HA Blair, GM Keating - Drugs, 2015 - Springer
… demonstrated the efficacy of albiglutide in terms of improving … In addition to improving glycaemic control, albiglutide had … Albiglutide was generally well tolerated in clinical trials, with …
Number of citations: 36 link.springer.com
JM Trujillo, W Nuffer - Annals of Pharmacotherapy, 2014 - journals.sagepub.com
… in both the albiglutide and placebo groups (albiglutide 30 mg, −0.4 kg; albiglutide 50 mg, −… Weight loss was similar between albiglutide and sitagliptin, and placebo albiglutide weight …
Number of citations: 66 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.